Cas no 81-26-5 ([1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2'-dimethyl-)
81-26-5 structure
Product Name:[1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2'-dimethyl-
[1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2'-dimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2'-dimethyl-
- 2,2'-dimethyl-1,1'-bianthraquinone
- 2-methyl-1-(2-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione
- 1,1'-Bianthraquinone,2,2'-dimethyl-(6CI,8CI)
- 1,1'-bis(2-methylanthraquinone)
- 2,2'-Dimethyl-[1,1']bianthryl-9,10,9',10'-tetraon
- 2,2'-dimethyl-[1,1']bianthryl-9,10,9',10'-tetraone
- 2.2'-Dimethyl-dianthrachinonyl-(1.1')
- 2.2'-Dimethyl-dianthryl-(1.1')-dichinon-(9.10,9'.10')
- Bis-(2-methyl-anthrachinon-(9.10)-yl-(1))
- Dichinyl
- Dimethyldianthronyl
- EINECS 201-338-3
- F1091-0020
- 2,1'-bianthracene-9,9',10,10'-tetrone
- NSC 7230
- NSC7230
- 2-methyl-1-(2-methyl-9,10-dioxo-1-anthryl)anthracene-9,10-dione
- NSC-7230
- NSC667253
- DTXSID1058840
- 2,2'-DIMETHYL(1,1'-BIANTHRACENE)-9,9',10,10'-TETRONE
- (1,1'-Bianthracene)-9,9',10,10'-tetrone, 2,2'-dimethyl-
- 2,2'-Dimethyl-1,1'-bianthracene-9,9',10,10'-tetrone
- 4,4'-BIS(3-METHYLANTHRAQUINONE)
- NSC-667253
- 4-07-00-02895 (Beilstein Handbook Reference)
- 1,1'-Bianthraquinone, 2,2'-dimethyl-
- BRN 3178213
- 1,9',10,10'-tetraone, 2,2'-dimethyl-
- 2,1'-bianthraquinone
- NS00038113
- AKOS001661385
- W-109284
- 1,1'-BIANTHRACENE-9,9',10,10'-TETRAONE, 2,2'-DIMETHYL-
- 7NIQ301EP9
- [1,1'-Bianthracene]-9,9',10,10'-tetrone, 2,2'-dimethyl-
- SCHEMBL769353
- 81-26-5
- [1,9',10,10'-tetrone, 2,2'-dimethyl-
- 2,2'-dimethyl-[1,1'-bianthracene]-9,9',10,10'-tetraone
- WLN: L C666 BV IVJ E1 D- DL C666 BV IVJ E1
- UNII-7NIQ301EP9
- 2,2'-DIMETHYL-9H,9'H,10H,10'H-[1,1'-BIANTHRACENE]-9,9',10,10'-TETRONE
-
- Inchi: 1S/C30H18O4/c1-15-11-13-21-25(29(33)19-9-5-3-7-17(19)27(21)31)23(15)24-16(2)12-14-22-26(24)30(34)20-10-6-4-8-18(20)28(22)32/h3-14H,1-2H3
- InChI-Schlüssel: SOHQSWHUIQYXPT-UHFFFAOYSA-N
- Lächelt: O=C1C2C=CC=CC=2C(C2C=CC(C)=C(C=21)C1=C(C)C=CC2C(C3C=CC=CC=3C(C1=2)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 442.12100
- Monoisotopenmasse: 442.12050905g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 1
- Komplexität: 818
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topologische Polaroberfläche: 68.3Ų
Experimentelle Eigenschaften
- Dichte: 1.1486 (rough estimate)
- Siedepunkt: 513.08°C (rough estimate)
- Brechungsindex: 1.6400 (estimate)
- PSA: 68.28000
- LogP: 5.52120
[1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2'-dimethyl- Verwandte Literatur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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